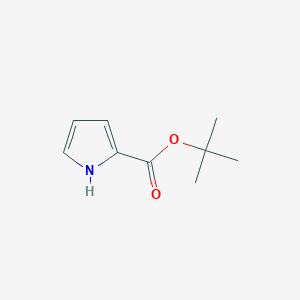
tert-butyl 1H-pyrrole-2-carboxylate
Cat. No. B8721578
M. Wt: 167.20 g/mol
InChI Key: LGHAAAIUUYWURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637664B2
Procedure details


The Boc protected pyrrole dimer (3) (0.25 g, 0.66 mmol) was placed in a dry round bottomed flask and treated with 4M HCl in dioxane (5 mL). The resulting solution became cloudy over a period of 30 minutes. The solvent was removed in vacuo to give a yellow solid (3′) which was then dried under vacuum. The residue was dissolved in dry DMF (9 mL) and the Boc pyrrole acid (2) (0.176 g, 0.726 mmol, 1.1 equiv.) was added followed by EDCI (0.191 g, 0.99 mmol, 1.5 equiv.) and DMAP (0.097 g, 0.79 mmol, 1.2 equiv.). The reaction mixture was stirred at room temperature for 18 hours then diluted with EtOAc (50 mL) and washed with 1M HCl soln (3×50 mL), then saturated NaHCO3 solution (3×50 mL), dried over MgSO4 then concentrated in vacuo to give a tan foam. This solid was suspended in a 1:1 mixture of MeOH and 1M NaOH solution (40 mL) and stirred at room temp for 30 minutes. EtOAc was added and the organic layer washed with saturated NaHCO3 solution (3×50 mL) and dried over MgSO4. Concentration in vacuo gave an off white foam 0.160 g (48%). Mp 134° C. (lit 131-133° C.); 1H NMR d6-DMSO δ 9.90 (1H, s, N—H), 9.86 (1H, s, N—H), 9.13 (1H, s, Boc-N—H), 7.46 (1H, d, J=1.9 Hz, Py-H), 7.21 (1H, d, J=1.7 Hz, Py-H), 7.06 (1H, d, J=1.7 Hz, Py-H), 6.91 (1H, s, Py-H), 6.90 (1H, s, Py-H), 6.85 (1H, s, Py-H), 3.84 (6H, s, N—CH3), 3.81 (3H, s, N—CH3), 3.74 (3H, s, O—CH3), 1.46 (9H, s, Boc-H).
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One












Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
N1C=CC=C1.[C:6]([O:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([C:20]([NH:22][C:23]2[CH:24]=[C:25](C(OC)=O)[N:26]([CH3:28])[CH:27]=2)=[O:21])[N:17]([CH3:19])[CH:18]=1)=[O:12])([CH3:9])([CH3:8])[CH3:7].Cl.[C:34](C1NC=CC=1)([O:36][C:37](C)(C)C)=[O:35].CCN=[C:49]=[N:50][CH2:51][CH2:52][CH2:53][N:54]([CH3:56])[CH3:55].[OH-:57].[Na+]>O1CCOCC1.CN(C1C=CN=CC=1)C.CCOC(C)=O.CO>[C:6]([O:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([C:20]([NH:22][C:23]2[CH:24]=[C:25]([C:49]([NH:50][C:51]3[CH:52]=[C:53]([C:34]([O:36][CH3:37])=[O:35])[N:54]([CH3:55])[CH:56]=3)=[O:57])[N:26]([CH3:28])[CH:27]=2)=[O:21])[N:17]([CH3:19])[CH:18]=1)=[O:12])([CH3:7])([CH3:8])[CH3:9] |f:5.6|
|
Inputs


Step One
[Compound]
|
Name
|
Boc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)OC
|
Step Seven
Step Eight
|
Name
|
|
|
Quantity
|
0.176 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)C=1NC=CC1
|
Step Nine
|
Name
|
|
|
Quantity
|
0.191 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
Step Ten
|
Name
|
|
|
Quantity
|
0.097 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a dry round bottomed flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid (3′) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then dried under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dry DMF (9 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M HCl soln (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated NaHCO3 solution (3×50 mL), dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan foam
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temp for 30 minutes
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed with saturated NaHCO3 solution (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.16 g | |
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
